molecular formula C15H11F2N3O B2717870 N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide

N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide

Cat. No.: B2717870
M. Wt: 287.26 g/mol
InChI Key: MDOHBHVKAWMFFN-UHFFFAOYSA-N
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Description

The compound “PMID25399762-Compound-Table1-C18” is a molecule that has been studied for its interaction with monoamine oxidase type B (MAO-B). This enzyme plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Scientific Research Applications

“PMID25399762-Compound-Table1-C18” has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID25399762-Compound-Table1-C18” involves several steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry might be used for quality control .

Chemical Reactions Analysis

Types of Reactions

“PMID25399762-Compound-Table1-C18” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could result in the formation of new functionalized derivatives of the compound .

Mechanism of Action

The compound exerts its effects by inhibiting the activity of monoamine oxidase type B. This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines, which are important in the metabolism of neuroactive and vasoactive amines. By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“PMID25399762-Compound-Table1-C18” is unique in its specific binding affinity and selectivity for monoamine oxidase type B. Its molecular structure allows for targeted inhibition of this enzyme, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-methylindazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOHBHVKAWMFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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